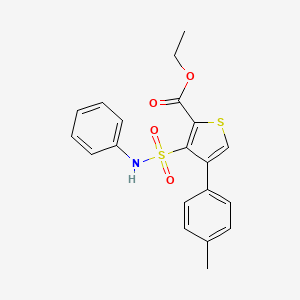
Ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate, also known as EMTCT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.
Applications De Recherche Scientifique
Synthesis and Reactivity
Ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate is a chemical compound that has been the subject of various scientific research, primarily focusing on its synthesis and reactivity in different chemical reactions. A noteworthy study by Xiao-qing Li and Lan-zhi Wang (2014) describes a highly efficient one-pot, three-component synthesis of a related compound, 1,5-benzodiazepine derivatives, using thiophene aldehydes and ethyl acetoacetate. This methodology offers convenient operation, excellent yields, and an environmentally benign approach, marking significant progress in the field of organic synthesis (Xiao-qing Li & Lan-zhi Wang, 2014).
Antimicrobial and Antifungal Properties
Research has also explored the biological activities of thiophene derivatives. R. Faty, H. Hussein, and Ayman M. S. Youssef (2010) synthesized new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives starting from 3-Ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate. These compounds demonstrated antibacterial and antifungal activities, highlighting the potential of thiophene derivatives in developing new antimicrobial agents (R. Faty, H. Hussein & Ayman M. S. Youssef, 2010).
Antioxidant and Antimicrobial Activities
A study by K. Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates and evaluated them for their antimicrobial and antioxidant activities. The compounds showed significant antibacterial and antifungal properties, with profound antioxidant potential, indicating their applicability in pharmaceutical and health-related fields (K. Raghavendra et al., 2016).
Synthesis and Pharmaceutical Properties
Another study focused on the synthesis of α-bromophenylacetic acid derivatives from benzaldehyde, demonstrating the versatility and significance of thiophene derivatives in organic synthesis, potentially leading to the development of new pharmaceuticals (K. Ogura, Shigeko Furukawa & G. Tsuchihashi, 1975).
Drug Synthesis and Pharmacological Potential
The synthesis and pharmacological potential of thiophene derivatives have been extensively studied, indicating their importance in the development of new therapeutic agents. For instance, Y. Sherif and N. Hosny (2014) synthesized ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes, showing significant antioxidant, analgesic, and anti-rheumatic effects, underscoring the compound's potential in pharmaceutical applications (Y. Sherif & N. Hosny, 2014).
Propriétés
IUPAC Name |
ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-3-25-20(22)18-19(27(23,24)21-16-7-5-4-6-8-16)17(13-26-18)15-11-9-14(2)10-12-15/h4-13,21H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWSWJOPLRHFNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

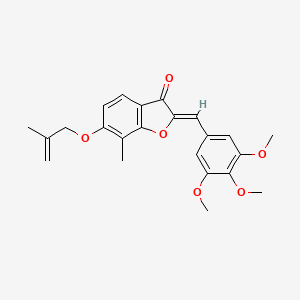
![N-[3,5-bis(trifluoromethyl)phenyl]-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide](/img/structure/B2826037.png)
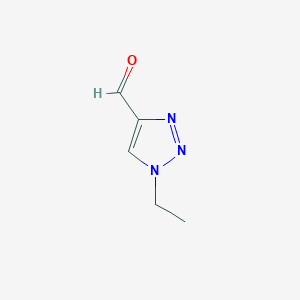
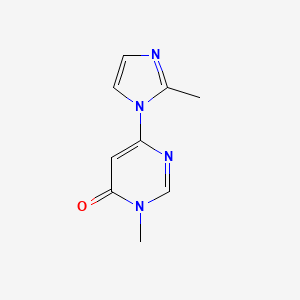
![(1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2826043.png)


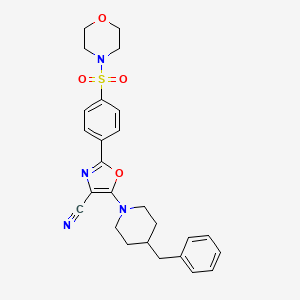
![5-Bromo-2-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2826048.png)
![2-Ethoxy-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2826052.png)

![N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2826057.png)
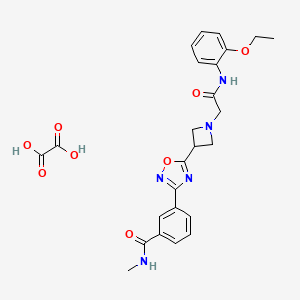
![3-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2826059.png)